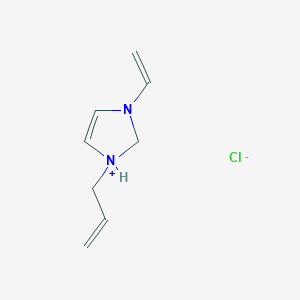
3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride is a chemical compound belonging to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes an imidazolium ring substituted with ethenyl and prop-2-enyl groups, along with a chloride anion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with allyl chloride under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with larger reaction vessels and more stringent control of reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
化学反应分析
Types of Reactions
3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide through halide exchange reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium bromide in acetone at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of 3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium bromide or iodide.
科学研究应用
3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and alkylation.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential as an ionic liquid in pharmaceutical formulations.
Industry: Utilized in the production of ionic liquids and as a stabilizer in certain industrial processes.
作用机制
The mechanism of action of 3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride involves its interaction with molecular targets such as enzymes and cellular membranes. The imidazolium ring can interact with negatively charged sites on proteins and membranes, leading to alterations in their function. This interaction can disrupt microbial cell walls, leading to antimicrobial effects.
相似化合物的比较
Similar Compounds
- 1-butyl-3-ethenyl-1,2-dihydroimidazol-1-ium bromide
- 1-octyl-3-prop-2-enyl-1,2-dihydroimidazol-1-ium bromide
- 1-allyl-3-ethylimidazolium bromide
Uniqueness
3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride is unique due to its specific substitution pattern on the imidazolium ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly suitable for specific applications in catalysis and antimicrobial research.
属性
IUPAC Name |
3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-3-5-10-7-6-9(4-2)8-10;/h3-4,6-7H,1-2,5,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRILSSBFOEYPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[NH+]1CN(C=C1)C=C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
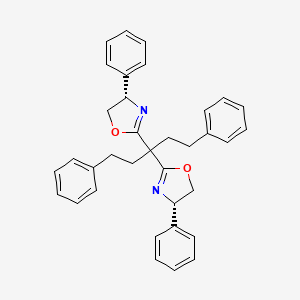
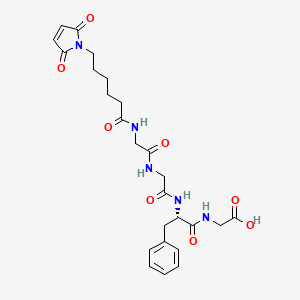
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8144863.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline](/img/structure/B8144880.png)
![4-[4-(4-formylphenyl)-2,5-dimethoxyphenyl]benzaldehyde](/img/structure/B8144894.png)
![N-[4-[2-amino-5-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]-3-methoxyphenyl]pyridin-3-yl]-3-fluorophenyl]-5-(5-methylpyridin-2-yl)-1-(oxan-4-ylmethyl)-4-oxopyridine-3-carboxamide](/img/structure/B8144907.png)
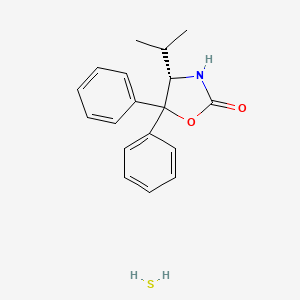
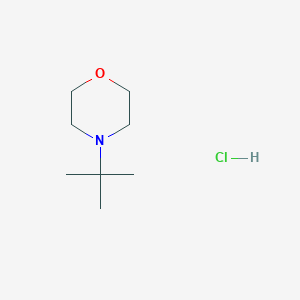
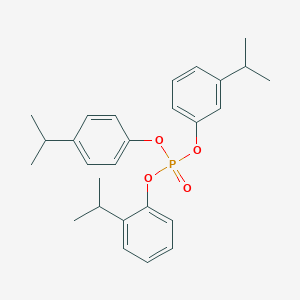


![1H-pyrazolo[3,4-b]pyridine-4,5-diamine](/img/structure/B8144942.png)
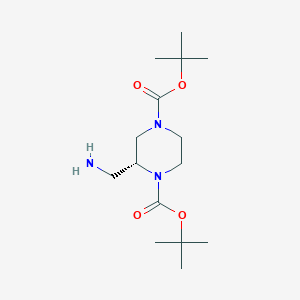
![6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B8144954.png)
